molecular formula C23H28N2O2 B6124386 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide

1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide

Cat. No. B6124386
M. Wt: 364.5 g/mol
InChI Key: BCGMXGWYIOWMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.

Mechanism of Action

1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide inhibits the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide increases the levels of GABA in the brain, leading to an increase in GABAergic neurotransmission. This results in anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and sedative effects. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been found to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for GABA aminotransferase inhibition. It also has a low toxicity profile and is well-tolerated in animal studies. However, 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of substance abuse disorders, particularly cocaine addiction. Another area of interest is its potential use in the treatment of anxiety disorders, such as post-traumatic stress disorder. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide and to optimize its use in various therapeutic applications.

Synthesis Methods

The synthesis of 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves the reaction of cyclopropylmethylamine with 3'-methoxy-4-biphenylcarboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 3-piperidinecarboxylic acid to form 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. The synthesis of 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can lead to anxiolytic, anticonvulsant, and sedative effects. 1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been investigated for its potential use in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.

properties

IUPAC Name

1-(cyclopropylmethyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-27-22-6-2-4-19(14-22)18-9-11-21(12-10-18)24-23(26)20-5-3-13-25(16-20)15-17-7-8-17/h2,4,6,9-12,14,17,20H,3,5,7-8,13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGMXGWYIOWMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopropylmethyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide

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